N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-b]pyridazine core, which is fused with a pyridazine ring, and a carboxamide group attached to the sixth position of the pyridazine ring. The presence of the 2-(2-methoxyphenyl)ethyl group further enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves a multi-step process. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles. This two-step one-pot reaction is carried out under mild conditions and provides moderate to high yields . The reaction conditions often involve the use of an inorganic base at high temperatures to facilitate the condensation of the heterocyclic amines with α-haloketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of interleukin-17A (IL-17A), a pro-inflammatory cytokine involved in chronic inflammation and autoimmune diseases . By binding to IL-17A, the compound prevents the cytokine from interacting with its receptor, thereby reducing inflammation and tissue damage.
Comparison with Similar Compounds
N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide can be compared with other similar compounds in the imidazo[1,2-b]pyridazine family, such as:
Imidazo[1,2-a]pyridines: Known for their antiviral and antimicrobial activities.
Imidazo[1,2-a]pyrimidines: Exhibiting significant antituberculosis and anticancer properties.
Imidazo[1,5-a]pyridines: Used in the development of kinase inhibitors for cancer therapy.
The uniqueness of this compound lies in its specific inhibition of IL-17A, making it a promising candidate for treating autoimmune diseases.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-14-5-3-2-4-12(14)8-9-18-16(21)13-6-7-15-17-10-11-20(15)19-13/h2-7,10-11H,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMIKTSEEWTIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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